5-Methyl-2,4-dinitroanisole
Overview
Description
5-Methyl-2,4-dinitroanisole is an organic compound with the molecular formula C8H8N2O5. It is a derivative of anisole, where the methoxy group is substituted with two nitro groups at the 2 and 4 positions and a methyl group at the 5 position. This compound is known for its applications in various fields, including its use as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2,4-dinitroanisole can be synthesized through several methods. One common method involves the nitration of 5-methyl-2-methoxyaniline. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro groups at the 2 and 4 positions. Another method involves the reaction of 5-methyl-2,4-dinitrochlorobenzene with sodium methoxide in methanol, which replaces the chlorine atom with a methoxy group .
Industrial Production Methods
Industrial production of this compound often involves the large-scale nitration of 5-methyl-2-methoxyaniline. The process is carefully controlled to ensure the correct placement of nitro groups and to minimize the formation of by-products. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,4-dinitroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the aromatic ring electron-deficient, facilitating nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium cyanide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Substituted products with nucleophiles replacing the methoxy group.
Reduction: 5-Methyl-2,4-diaminoanisole.
Oxidation: 5-Methyl-2,4-dinitrobenzoic acid.
Scientific Research Applications
5-Methyl-2,4-dinitroanisole has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of explosives and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 5-Methyl-2,4-dinitroanisole involves its interaction with molecular targets through its nitro groups. The electron-withdrawing nature of the nitro groups makes the compound highly reactive towards nucleophiles. In biological systems, its derivatives can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroanisole: Similar structure but lacks the methyl group at the 5 position.
5-Methyl-2,4-dinitrophenol: Similar structure but has a hydroxyl group instead of a methoxy group.
2,4,6-Trinitrotoluene: Contains three nitro groups and a methyl group but lacks the methoxy group.
Uniqueness
5-Methyl-2,4-dinitroanisole is unique due to the presence of both a methoxy group and a methyl group, which influence its reactivity and applications. The methoxy group makes it more soluble in organic solvents, while the methyl group provides additional sites for chemical modification .
Properties
IUPAC Name |
1-methoxy-5-methyl-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-3-8(15-2)7(10(13)14)4-6(5)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPFUGPSJUAQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063100 | |
Record name | 5-Methyl-2,4-dinitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3606-21-1 | |
Record name | 1-Methoxy-5-methyl-2,4-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3606-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methoxy-5-methyl-2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003606211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisole,4-dinitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methoxy-5-methyl-2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Methyl-2,4-dinitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2,4-dinitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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